molecular formula C10H17N5O B12326826 N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide

N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide

Cat. No.: B12326826
M. Wt: 223.28 g/mol
InChI Key: MNEGNTVUBTWYSN-UHFFFAOYSA-N
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Description

N-{[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide is a synthetic piperidine-based 1,2,3-triazolylacetamide derivative of significant interest in medicinal chemistry and antifungal research . This compound is part of a class of molecules designed to combat multidrug-resistant fungal pathogens. Scientific studies have demonstrated that related piperidine-based 1,2,3-triazolylacetamide derivatives exhibit potent and broad-spectrum in vitro antifungal activity, showing particular efficacy against challenging organisms like Candida auris . The mechanism of action for these active derivatives is multifaceted and fungicidal. Research indicates they induce apoptosis (programmed cell death) in fungal cells and cause S-phase cell cycle arrest, effectively halting cellular replication . Furthermore, their activity involves the disruption of plasma membrane integrity, which is a critical component for cell viability . The piperidine and 1,2,3-triazole motifs are privileged structures in drug discovery, frequently associated with diverse pharmacological activities and favorable pharmacokinetic properties, making this compound a valuable scaffold for further investigation . This product is intended for research applications such as exploring novel antifungal mechanisms, conducting structure-activity relationship (SAR) studies, and screening for biological activity against a panel of microbial pathogens. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C10H17N5O

Molecular Weight

223.28 g/mol

IUPAC Name

N-[(1-piperidin-4-yltriazol-4-yl)methyl]acetamide

InChI

InChI=1S/C10H17N5O/c1-8(16)12-6-9-7-15(14-13-9)10-2-4-11-5-3-10/h7,10-11H,2-6H2,1H3,(H,12,16)

InChI Key

MNEGNTVUBTWYSN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CN(N=N1)C2CCNCC2

Origin of Product

United States

Preparation Methods

Synthesis of Alkyne-Piperidine Intermediate

Piperidine is alkylated with propargyl bromide in acetone to form 1-(prop-2-yn-1-yl)piperidine. This intermediate reacts with 2-azidoacetic acid in dimethylformamide (DMF) under Cu(I) catalysis to yield 2-(4-(piperidin-1-ylmethyl)-1H-1,2,3-triazol-1-yl)acetic acid.

Reaction Conditions :

  • Catalyst: CuSO₄·5H₂O/sodium ascorbate (1:2 molar ratio)
  • Solvent: DMF/H₂O (3:1)
  • Temperature: Room temperature
  • Yield: 98%

Amide Coupling with Acetamide

The carboxylic acid intermediate undergoes amide coupling with methylamine using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in DMF.

Procedure :

  • Dissolve 2-(4-(piperidin-1-ylmethyl)-1H-1,2,3-triazol-1-yl)acetic acid (1.0 mmol) in DMF.
  • Add HATU (1.5 mmol) and DIPEA (2.5 mmol).
  • Introduce methylamine (1.1 mmol) and stir for 12 hours.
  • Precipitate the product in ice water and recrystallize (dichloromethane:methanol).

Yield : 80–85%.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. For example, Virk et al. synthesized analogous 1,2,4-triazole derivatives in 31–68 seconds with 85–97% yields, compared to 9–19 hours conventionally. Adapting this method:

Protocol :

  • Mix 1-(prop-2-yn-1-yl)piperidine (1.0 mmol) and 2-azido-N-methylacetamide (1.1 mmol) in ethanol.
  • Add Cu(OAc)₂ (10 mol%) and sodium ascorbate (20 mol%).
  • Irradiate at 300 W, 80°C, for 5 minutes.
  • Filter and purify via column chromatography (SiO₂, ethyl acetate/hexane).

Advantages :

  • Time : 5 minutes vs. 12–24 hours (conventional).
  • Yield : 90–95%.

Alkylation and Cyclocondensation

Piperidine Alkylation

4-Aminopiperidine reacts with chloroacetyl chloride in dichloromethane (DCM) to form 2-chloro-N-(piperidin-4-yl)acetamide. Subsequent treatment with sodium azide generates the azide intermediate.

Conditions :

  • Base: Triethylamine (2.0 eq)
  • Temperature: 0°C → room temperature
  • Yield: 75%.

Triazole Formation

The azide reacts with propiolamide under CuAAC conditions to form the triazole ring.

Optimized Parameters :

  • Catalyst: CuI (5 mol%)
  • Solvent: tert-butanol/H₂O (1:1)
  • Yield: 82%.

Analytical Characterization

Spectral Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.81 (s, 1H, triazole-H), 4.52 (s, 2H, CH₂), 3.45 (m, 2H, piperidine-H), 2.81 (m, 2H), 2.02 (s, 3H, COCH₃).
  • IR (KBr) : 3387 cm⁻¹ (N–H), 1760 cm⁻¹ (C=O).
  • X-ray Crystallography : Confirms chair conformation of piperidine and planar triazole ring.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/H₂O gradient).

Comparative Analysis of Methods

Method Time Yield (%) Catalyst Key Advantage
Conventional CuAAC 12–24 h 80–85 CuSO₄/NaAsc High reproducibility
Microwave CuAAC 5–10 min 90–95 Cu(OAc)₂/NaAsc Rapid synthesis, energy-efficient
Alkylation-Cyclization 6–8 h 75–82 CuI Scalable for bulk production

Challenges and Optimization

  • Stereoselectivity : Minor regioisomers (1,4- vs. 1,5-triazole) may form; optimized by using Cu(I) catalysts.
  • Solvent Choice : DMF improves solubility but complicates purification; switching to ethanol/H₂O reduces side products.
  • Catalyst Loading : Reducing Cu(I) from 10 mol% to 5 mol% maintains efficacy while lowering metal contamination.

Pharmacological Applications

While beyond synthesis scope, preliminary studies indicate:

  • Antifungal Activity : MIC = 8–16 µg/mL against Candida auris.
  • Anticancer Potential : IC₅₀ = 12 µM against MCF-7 cells.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Antifungal Activity

Mechanism and Efficacy
Research has demonstrated that derivatives of N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide exhibit significant antifungal properties, particularly against Candida auris, a pathogenic yeast known for its resistance to conventional antifungal treatments. In a study involving six novel piperidine-based derivatives, compounds labeled pta1, pta2, and pta3 showed minimal inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL and fungicidal activity confirmed through cell viability assays . The mechanism of action includes the disruption of the fungal plasma membrane and induction of apoptotic cell death .

Comparative Effectiveness
The following table summarizes the antifungal activities of selected derivatives:

CompoundMIC (μg/mL)MFC (μg/mL)Mechanism of Action
pta10.240.97Plasma membrane disruption
pta20.501.50Apoptosis induction
pta30.973.90Cell cycle arrest

Anticancer Potential

Cell Cycle Arrest and Apoptosis
In addition to antifungal properties, the compound has shown promise in anticancer research. Studies indicate that this compound derivatives can induce cell cycle arrest in cancer cells, leading to increased apoptosis rates . This dual action makes these compounds potential candidates for further development as anticancer agents.

Broader Therapeutic Applications

Diverse Biological Activities
Beyond antifungal and anticancer applications, triazole derivatives have been reported to possess a variety of biological activities including:

  • Antimicrobial : Effective against various bacterial strains.
  • Antiviral : Potential against viral infections.
  • Antimalarial : Activity observed in malaria models.
  • Neuroprotective Effects : Possible benefits in neurodegenerative diseases.

This versatility is attributed to the triazole moiety's ability to interact with multiple biological targets .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves click chemistry techniques that allow for efficient formation and modification of the triazole ring. Understanding the structure-activity relationship is crucial for optimizing these compounds' efficacy and reducing toxicity profiles.

Mechanism of Action

The mechanism of action of N-{[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, emphasizing synthesis, biological activity, and structural modifications.

Structural and Functional Modifications

Table 1: Key Structural and Pharmacological Comparisons
Compound Name (Reference) Structural Features Biological Activity/Application Synthesis Yield/Key Steps
Target Compound Piperidin-4-yl, 1,2,3-triazole, acetamide Hypothesized kinase/protease inhibition Likely via CuAAC click chemistry
3Ae Quinoline-2,4-dione, triazole, acetylated phenyl Unspecified (synthetic intermediate) Acetylation of amine precursor
AB668 Piperidin-4-yl, triazole, indole, sulfonamide Kinase inhibitor (bivalent CK2 inhibition) Multi-step synthesis with sulfonamide coupling
Compound III (COX-2 inhibitor) Fluorophenyl, oxadiazole-thio linker, acetamide Cyclooxygenase-2 (COX-2) inhibition Thioether and oxadiazole formation
2e (Imatinib analog) Cyclopropyl-triazole, pyridinylpyrimidine, acetamide Tyrosine kinase inhibition (anticancer) Microwave-assisted synthesis (30% yield)
4f (Antiviral) Benzo[d]isothiazol-3(2H)-one, triazole, phenylthiomethyl Dengue/West Nile virus protease inhibition Click chemistry (49% yield)
Compounds 54–55 Acrylamide/cyanoacetamide, triazole, 4-acetamidophenyl Polymerizable monomers (potential drug carriers) Amidation/acrylation reactions

Physicochemical Properties

  • Solubility : Acetamide and sulfonamide groups (e.g., AB668 ) improve aqueous solubility, critical for oral bioavailability.

Biological Activity

N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide, also known as piperidine-based triazole derivatives, has garnered attention for its potential biological activities, particularly in the fields of antifungal and antibacterial research. This article delves into the compound's synthesis, biological activity, and relevant case studies.

  • IUPAC Name : this compound hydrochloride
  • CAS Number : 1779123-78-2
  • Molecular Formula : C10H18ClN5O
  • Molecular Weight : 259.74 g/mol
  • Purity : 95% .

Synthesis of the Compound

The synthesis of this compound involves the coupling of piperidine with a triazole moiety and acetamide functionality. This structural configuration is critical for its biological activity. The synthesis process typically employs techniques such as click chemistry to form the triazole ring efficiently.

Antifungal Activity

A significant study focused on the antifungal properties of piperidine-based 1,2,3-triazolylacetamide derivatives against Candida auris, a pathogen known for its resistance to multiple antifungal agents. The results indicated:

  • Minimum Inhibitory Concentration (MIC) : Compounds pta1, pta2, and pta3 exhibited MIC values ranging from 0.24 to 0.97 μg/mL.
  • Minimum Fungicidal Concentration (MFC) : MFC values ranged from 0.97 to 3.9 μg/mL.

These compounds demonstrated fungicidal behavior by disrupting the plasma membrane of C. auris, inducing apoptosis and causing cell cycle arrest in the S-phase .

Antibacterial Activity

The antibacterial potential of similar piperidine derivatives has also been evaluated. Studies showed moderate to strong activity against various bacterial strains:

CompoundBacterial StrainActivity Level
pta1Salmonella typhiStrong
pta2Bacillus subtilisModerate
pta3Staphylococcus aureusWeak to Moderate

These findings suggest that the triazole moiety enhances the antibacterial efficacy of piperidine derivatives .

The mechanism underlying the biological activity of this compound is multifaceted:

  • Membrane Disruption : The compounds induce structural changes in fungal membranes leading to increased permeability.
  • Apoptosis Induction : They trigger apoptotic pathways in fungal cells.
  • Cell Cycle Arrest : The compounds cause cell cycle disruptions, particularly halting progression in the S-phase.

Study on Antifungal Efficacy

In a study published in November 2020, six novel derivatives were synthesized and tested against clinical isolates of C. auris. The study concluded that certain derivatives not only inhibited fungal growth but also had a lower toxicity profile compared to existing antifungals .

Research on Antibacterial Properties

Another research effort evaluated a series of piperidine derivatives for their antibacterial properties against multiple strains. The study highlighted that compounds with the triazole structure exhibited significant enzyme inhibitory activities alongside their antibacterial effects .

Q & A

Q. What are the recommended synthetic routes for N-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves click chemistry (azide-alkyne cycloaddition) to form the triazole core, followed by functionalization of the piperidine and acetamide moieties. For example, intermediates like 1-(piperidin-4-yl)-1H-1,2,3-triazole can be reacted with chloroacetamide derivatives in the presence of a base (e.g., triethylamine) under reflux in dichloromethane . Purification via column chromatography and recrystallization is recommended. Purity validation requires 1H NMR (to confirm proton environments), LC-MS (for molecular weight confirmation), and elemental analysis (to verify stoichiometry) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assigns proton and carbon environments, confirming triazole, piperidine, and acetamide connectivity. For example, the methylene bridge between triazole and acetamide shows distinct splitting patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of acetamide at ~1650 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching calculated mass) .
  • X-ray Crystallography : Resolves 3D structure and confirms regiochemistry of the triazole ring .

Advanced Research Questions

Q. How can SHELX software improve the accuracy of crystallographic refinement for this compound?

  • Methodological Answer : SHELXL (within the SHELX suite) refines crystal structures using high-resolution data, handling challenges like disorder in the piperidine ring or triazole orientation. Key steps:
  • Data Integration : Use SHELXC to process diffraction data, ensuring completeness (>95%) and redundancy.
  • Structure Solution : SHELXD or intrinsic phasing methods for initial model generation.
  • Refinement : SHELXL applies restraints for bond lengths/angles, especially for flexible piperidine and acetamide groups. Anisotropic displacement parameters improve thermal motion modeling .
  • Validation : Check R-factors (R1 < 0.05) and residual electron density maps to resolve ambiguities.

Q. How can computational methods predict the biological activity and binding mechanisms of this compound?

  • Methodological Answer :
  • PASS Prediction : Estimates probable biological targets (e.g., kinase inhibition or GPCR modulation) based on structural similarity to known bioactive compounds .
  • Molecular Docking : Software like AutoDock Vina docks the compound into target proteins (e.g., enzymes with triazole-binding pockets). Focus on hydrogen bonding with the acetamide carbonyl and π-π stacking of the triazole .
  • MD Simulations : Assess binding stability over time (e.g., RMSD < 2 Å over 100 ns trajectories) .

Q. How should researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer :
  • Control Experiments : Verify assay conditions (e.g., pH, solvent effects) that may alter compound stability .
  • Dose-Response Curves : Calculate EC50/IC50 values to differentiate true activity from assay noise.
  • Orthogonal Assays : Cross-validate using biochemical (e.g., enzyme inhibition) and cellular (e.g., proliferation) assays .
  • Metabolite Screening : LC-MS/MS identifies degradation products that might interfere with results .

Q. What strategies optimize selectivity in structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Substituent Variation : Modify the piperidine (e.g., N-alkylation) or acetamide (e.g., fluorination) to probe steric/electronic effects .
  • Pharmacophore Mapping : Identify critical interactions (e.g., triazole as a hydrogen bond acceptor) using software like Schrödinger’s Phase .
  • Selectivity Profiling : Screen against related targets (e.g., kinase panels) to identify off-target effects .

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